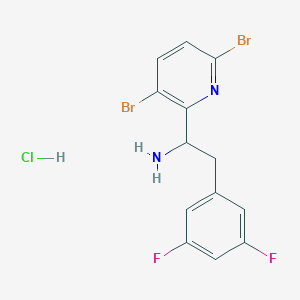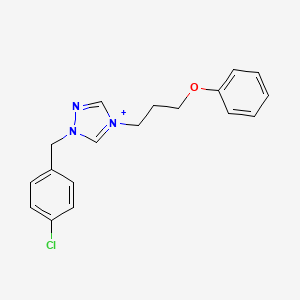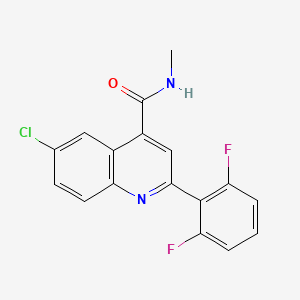![molecular formula C18H22N4O2S2 B15282460 3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring fused with a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and benzothiazole rings, followed by their fusion and subsequent functionalization.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Fusion of Rings: The thiazole and benzothiazole rings are fused through a cyclization reaction, often involving a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzothiazole rings, where nucleophiles such as amines or thiols replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving thiazole and benzothiazole derivatives.
Industrial Applications: It can be used in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- 3-methyl-N-{6-[(3-methylbutanoyl)amino]-2-pyridinyl}butanamide
- 3-methyl-N-{6-[(3-methylbutanoyl)amino]-2-thiazolyl}butanamide
- 3-methyl-N-{6-[(3-methylbutanoyl)amino]-2-benzothiazolyl}butanamide
Uniqueness
3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide is unique due to the fusion of the thiazole and benzothiazole rings, which imparts distinct electronic and steric properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C18H22N4O2S2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
3-methyl-N-[2-(3-methylbutanoylamino)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]butanamide |
InChI |
InChI=1S/C18H22N4O2S2/c1-9(2)5-15(23)21-17-19-11-7-14-12(8-13(11)25-17)20-18(26-14)22-16(24)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,19,21,23)(H,20,22,24) |
InChIキー |
FNTBJCMGOISMCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,4-pentanedione](/img/structure/B15282379.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15282382.png)

![2-Hydroxy-3-methyl-5-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B15282401.png)



![(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)
![(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B15282430.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)


![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
